molecular formula C18H23N3O4 B2437335 Ethyl 4-((3-ethoxypropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922095-26-9

Ethyl 4-((3-ethoxypropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2437335
CAS RN: 922095-26-9
M. Wt: 345.399
InChI Key: OLUWPYWYRQFVPM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethoxypropylamino group, a phenyl group, and a carboxylate group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group (a six-membered carbon ring) and the carboxylate group (a carbon double-bonded to an oxygen and single-bonded to an -OH group) would be key features .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the phenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .

Scientific Research Applications

Synthesis of Novel Thieno[2,3-c]pyridazines

Ethyl 4-((3-ethoxypropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been utilized in the synthesis of novel thieno[2,3-c]pyridazines. These compounds were synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, which underwent various reactions to produce a range of thieno[2,3-c]pyridazines with potential antibacterial activities (Al-Kamali et al., 2014).

Development of Schiff and Mannich Bases

In another study, ethyl imidate hydrochlorides were synthesized and used to create ethoxycarbonylhydrazones, which were then transformed into Schiff and Mannich bases of isatin derivatives. These bases were synthesized using 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, highlighting the compound's role in the synthesis of complex bases with potential chemical applications (Bekircan & Bektaş, 2008).

Multicomponent Reactions for Synthesis

The compound also plays a role in multicomponent reactions, as demonstrated in the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate. This synthesis involved a multicomponent reaction, followed by characterization through NMR, IR, and X-ray diffraction, indicating the compound's versatility in chemical synthesis and its potential for generating novel structures with interesting properties (Li, Tian, & Wang, 2013).

Regioselective Synthesis

Another application involves the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, showcasing the compound's utility in achieving regioselective outcomes, crucial for synthesizing specific desired chemical structures. This synthesis demonstrates the ability to control the regiochemistry of reactions, an important aspect in the development of pharmaceuticals and other functional materials (Ashton & Doss, 1993).

properties

IUPAC Name

ethyl 4-(3-ethoxypropylamino)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-24-12-8-11-19-15-13-16(22)21(14-9-6-5-7-10-14)20-17(15)18(23)25-4-2/h5-7,9-10,13,19H,3-4,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWPYWYRQFVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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